molecular formula C14H11NO2S B11611932 6-methyl-2-(3-methylphenyl)-4H-thieno[2,3-d][1,3]oxazin-4-one

6-methyl-2-(3-methylphenyl)-4H-thieno[2,3-d][1,3]oxazin-4-one

Cat. No.: B11611932
M. Wt: 257.31 g/mol
InChI Key: GYLIUPCGLUKDGO-UHFFFAOYSA-N
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Description

6-methyl-2-(3-methylphenyl)-4H-thieno[2,3-d][1,3]oxazin-4-one is a heterocyclic compound that belongs to the class of thieno[2,3-d][1,3]oxazines This compound is characterized by its unique structure, which includes a thieno ring fused with an oxazine ring, and is substituted with methyl groups at specific positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-2-(3-methylphenyl)-4H-thieno[2,3-d][1,3]oxazin-4-one typically involves the reaction of aryl-substituted anthranilic acids with orthoesters in ethanol, catalyzed by acetic acid . This one-pot route is efficient and yields the desired compound with good purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

6-methyl-2-(3-methylphenyl)-4H-thieno[2,3-d][1,3]oxazin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

6-methyl-2-(3-methylphenyl)-4H-thieno[2,3-d][1,3]oxazin-4-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 6-methyl-2-(3-methylphenyl)-4H-thieno[2,3-d][1,3]oxazin-4-one involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and the biological system in which it is used. The exact pathways and targets can vary, but the compound’s unique structure allows it to modulate various biochemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-methyl-2-(3-methylphenyl)-4H-thieno[2,3-d][1,3]oxazin-4-one is unique due to its specific substitution pattern and the fusion of the thieno and oxazine rings. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C14H11NO2S

Molecular Weight

257.31 g/mol

IUPAC Name

6-methyl-2-(3-methylphenyl)thieno[2,3-d][1,3]oxazin-4-one

InChI

InChI=1S/C14H11NO2S/c1-8-4-3-5-10(6-8)12-15-13-11(14(16)17-12)7-9(2)18-13/h3-7H,1-2H3

InChI Key

GYLIUPCGLUKDGO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=NC3=C(C=C(S3)C)C(=O)O2

solubility

<0.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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